molecular formula C21H23N3O B8510006 2,2-Dimethyl-1,5-diphenyl-4-(1H-1,2,4-triazol-1-yl)pentan-3-one CAS No. 84106-70-7

2,2-Dimethyl-1,5-diphenyl-4-(1H-1,2,4-triazol-1-yl)pentan-3-one

Cat. No. B8510006
CAS RN: 84106-70-7
M. Wt: 333.4 g/mol
InChI Key: XESDDKZWVNPUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04686291

Procedure details

48.6 g (0.2 mol) of 3,3-dimethyl-4-phenyl-1-(1,2,4-triazol-1-yl)-butan-2-one, 27.9 g (0.22 mol) of benzyl chloride and 12.3 g (0.22 mol) of potassium hydroxide in 15 ml of water are dissolved in 300 ml of dimethylsulphoxide. The reaction mixture is stirred for a further 8 hours at 50° C. and then poured onto water. The mixture is extracted with ethyl acetate. The organic phase is concentrated and the residue is purified by column chromatography (silica gel/ethyl acetate: cyclohexane =3:1). 54.5 g (81.8% of theory) of 1,5-bisphenyl-2,2-dimethyl-4-(1,2,4-triazol-1-yl)-pentan-3-one of melting point 45°-50° C. are obtained.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:18])([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3](=[O:10])[CH2:4][N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[OH-].[K+]>O.CS(C)=O>[C:12]1([CH2:11][C:2]([CH3:18])([CH3:1])[C:3](=[O:10])[CH:4]([N:5]2[CH:9]=[N:8][CH:7]=[N:6]2)[CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
CC(C(CN1N=CN=C1)=O)(CC1=CC=CC=C1)C
Name
Quantity
27.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
12.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 8 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel/ethyl acetate: cyclohexane =3:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C(C(CC1=CC=CC=C1)N1N=CN=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 81.8%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.